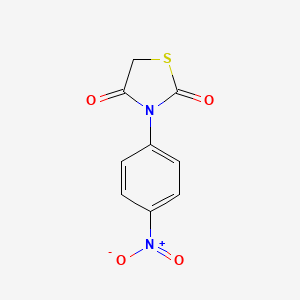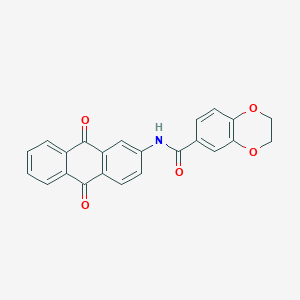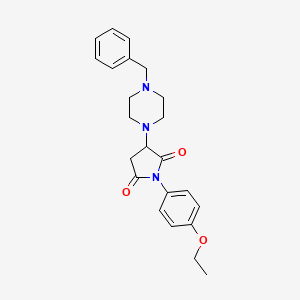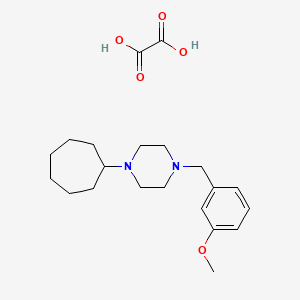![molecular formula C13H20N2O2 B4971955 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4971955.png)
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia, a condition where there is a lack of oxygen supply to tissues. DMOG is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in regulating the response to hypoxia.
作用机制
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile inhibits the activity of prolyl hydroxylase enzymes, which catalyze the hydroxylation of proline residues in HIF-1α. Hydroxylated HIF-1α is recognized by von Hippel-Lindau protein, which targets it for degradation via the ubiquitin-proteasome pathway. By inhibiting prolyl hydroxylase enzymes, this compound stabilizes HIF-1α and promotes its translocation to the nucleus, where it induces the expression of target genes involved in the cellular response to hypoxia.
Biochemical and Physiological Effects
This compound has been shown to induce a wide range of biochemical and physiological effects, including increased expression of angiogenic factors, glucose transporters, and erythropoietin. It also promotes the survival of cells under hypoxic conditions and enhances the therapeutic efficacy of radiation and chemotherapy in cancer cells. This compound has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in various organs.
实验室实验的优点和局限性
One of the main advantages of using 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or facilities. This compound is easy to use and has a high degree of reproducibility, making it a valuable tool for studying the effects of hypoxia on cellular processes. However, this compound has some limitations, including its potential toxicity at high concentrations and its non-specific effects on other cellular processes. It is important to optimize the concentration and duration of this compound treatment to minimize these effects.
未来方向
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has the potential to be used in a wide range of scientific research applications, including cancer biology, regenerative medicine, and neurobiology. Future research should focus on optimizing the synthesis method of this compound to improve its yield and purity. It is also important to investigate the long-term effects of this compound treatment on cellular processes and to develop more specific inhibitors of prolyl hydroxylase enzymes. Finally, the clinical potential of this compound as a therapeutic agent should be explored in preclinical and clinical studies.
合成方法
The synthesis of 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile involves the reaction of 1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-ol with cyanogen bromide in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound. The yield of this compound can be improved by using a more efficient catalyst or optimizing the reaction conditions.
科学研究应用
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has been extensively used in scientific research as a hypoxia-mimicking agent. It has been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in the cellular response to hypoxia. This compound has been used to study the effects of hypoxia on various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of HIF-1α in cancer development and progression.
属性
IUPAC Name |
3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,17-10-4-6-14)5-3-7-15-8-11-16-12-9-15/h4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSJLMIMRTPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN1CCOCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)

![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)

![4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)

![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)



![sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971978.png)